molecular formula C5H13BrClN B2507238 3-Bromo-2-methylbutan-2-amine hydrochloride CAS No. 2445793-71-3

3-Bromo-2-methylbutan-2-amine hydrochloride

Cat. No.: B2507238
CAS No.: 2445793-71-3
M. Wt: 202.52
InChI Key: XNPUBXFSIBRBQD-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbutan-2-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a bromine atom, a methyl group, and an amine group attached to a butane backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylbutan-2-amine hydrochloride typically involves the bromination of 2-methylbutan-2-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: 2-Methylbutan-2-amine derivatives.

    Oxidation: 2-Methylbutanamide or 2-Methylbutanenitrile.

    Reduction: 2-Methylbutan-2-amine or 2-Methylbutan-1-amine.

Scientific Research Applications

3-Bromo-2-methylbutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can act as a nucleophile. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-methylpropane: Similar structure but lacks the amine group.

    3-Bromo-2-methylbutane: Similar structure but lacks the amine group.

    2-Methylbutan-2-amine: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-2-methylbutan-2-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-bromo-2-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.ClH/c1-4(6)5(2,3)7;/h4H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPUBXFSIBRBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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